Morpholinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholinium iodide is a heteroatom six-membered ring ammonium halide salt with the molecular formula C₄H₁₀INO. It is commonly used as a precursor in the synthesis of perovskite opto-electronic devices . This compound is known for its high purity and superior performance in various applications .
Mechanism of Action
Target of Action
Morpholinium iodide is a heteroatom 6-membered ring ammonium halide salt . It is primarily used as a precursor in perovskite opto-electronic devices . The primary targets of this compound are the components of these devices, where it plays a crucial role in their functioning .
Mode of Action
The mode of action of this compound is primarily through its interaction with the components of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Biochemical Pathways
It is known that the compound plays a significant role in the functioning of perovskite opto-electronic devices . The variations/substitution in organohalide cations and anions is employed for the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells .
Result of Action
The result of this compound’s action is the optimization of the band gap, carrier diffusion length, and power conversion efficiency of perovskites based solar cells . This leads to improved performance of these devices .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy in perovskite opto-electronic devices can be affected by factors such as temperature and the presence of other chemicals . Furthermore, its biodegradability under aerobic conditions has been studied, indicating that environmental conditions can influence its persistence in the environment .
Preparation Methods
Morpholinium iodide can be synthesized through a one-step or two-step synthesis process. The most common method involves the reaction of morpholine with hydroiodic acid. The reaction is typically carried out under controlled conditions to ensure high yield and purity . Industrial production methods often involve microwave-assisted synthesis, which accelerates the movement of molecules by changing the electromagnetic field, increasing the reaction rate and yield . Another method is ultrasound-assisted synthesis, which uses ultrasonic cavitation to create a local high-temperature microenvironment, improving the reaction rate .
Chemical Reactions Analysis
Morpholinium iodide undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form morpholine N-oxide.
Reduction: It can be reduced to morpholine under specific conditions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Morpholinium iodide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of perovskite materials for solar cells.
Biology: Morpholinium-based ionic liquids have shown potential as antimicrobial and virucidal agents.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its unique chemical properties.
Industry: It is used in the production of high-performance materials for opto-electronic devices.
Comparison with Similar Compounds
Morpholinium iodide is unique compared to other similar compounds due to its high thermal stability, wide electrochemical window, and excellent solubility. Similar compounds include:
Piperazinium iodide: Similar in structure but with different cationic properties.
Imidazolium iodide: Known for its use in ionic liquids with different electrochemical properties.
This compound stands out due to its specific applications in perovskite solar cells and its potential in antimicrobial and virucidal research .
Properties
CAS No. |
58464-45-2 |
---|---|
Molecular Formula |
C4H10INO |
Molecular Weight |
215.03 g/mol |
IUPAC Name |
morpholin-4-ium;iodide |
InChI |
InChI=1S/C4H9NO.HI/c1-3-6-4-2-5-1;/h5H,1-4H2;1H |
InChI Key |
VAWHFUNJDMQUSB-UHFFFAOYSA-N |
SMILES |
C1COCCN1.I |
Canonical SMILES |
C1COCC[NH2+]1.[I-] |
Key on ui other cas no. |
58464-45-2 |
Related CAS |
110-91-8 (Parent) |
Synonyms |
morpholine morpholine hydrochloride morpholine hydroiodide morpholine phosphate morpholine phosphate (3:1) morpholine phosphonate (1:1) morpholine sulfite (1:1) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.